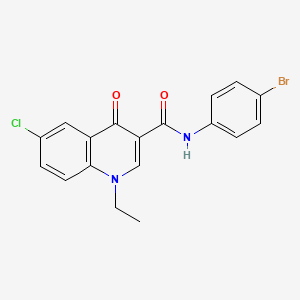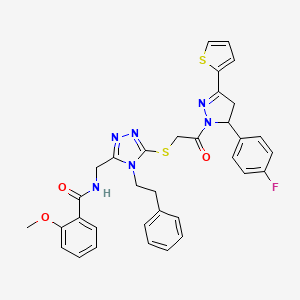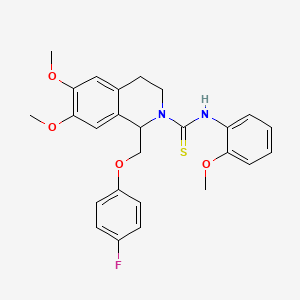![molecular formula C23H16N6O B11459139 [Amino(1-cyano-4-methyl-7-oxo-2,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-1-yl)methylidene]propanedinitrile](/img/structure/B11459139.png)
[Amino(1-cyano-4-methyl-7-oxo-2,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-1-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[24]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids to facilitate the formation of the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Uniqueness
- The unique spirocyclic structure of 2-[AMINO({1-CYANO-4-METHYL-7-OXO-2,6-DIPHENYL-5,6-DIAZASPIRO[2.4]HEPT-4-EN-1-YL})METHYLIDENE]PROPANEDINITRILE provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H16N6O |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[amino-(2-cyano-4-methyl-7-oxo-1,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C23H16N6O/c1-15-23(21(30)29(28-15)18-10-6-3-7-11-18)19(16-8-4-2-5-9-16)22(23,14-26)20(27)17(12-24)13-25/h2-11,19H,27H2,1H3 |
InChI Key |
NQSUOEFTMHMRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C12C(C2(C#N)C(=C(C#N)C#N)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3-chlorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11459074.png)
![8-(4-fluorophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11459087.png)
![7-(4-fluorophenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11459103.png)
![6-Benzyl-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11459114.png)
![8-Fluoro-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthren-5-one](/img/structure/B11459118.png)
![1-[(2,5-Difluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11459124.png)
![2-(2-chlorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11459131.png)
![2-(benzylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11459142.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11459145.png)

![3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11459171.png)
